
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The compound is characterized by a carboxamide group at the second position and a 2-methylbenzoyl substituent at the fourth position of the pyrrole ring. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related heterocyclic carboxamides, which can be used to infer properties and reactivity patterns for the compound of interest.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the paper titled "One-pot synthesis of 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives via a four-component reaction" describes a one-pot synthesis route to produce functionalized pyrrol carboxamide derivatives . This method involves the reaction of N-alkyl-3-oxobutanamides with a primary amine and dibenzoylacetylene, which could potentially be adapted to synthesize the compound "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic carboxamides can be determined using spectroscopic methods and X-ray crystallography. For example, the paper on the crystal structure of "4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide" provides insights into the molecular conformation and intermolecular interactions of a related compound . Such studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Heterocyclic carboxamides can undergo various chemical reactions, including functionalization and ring-opening reactions. The paper titled "Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine" discusses the functionalization reactions of a related carboxylic acid and its acid chloride derivative . These reactions can be used to infer the reactivity of the carboxamide group in "this compound" and suggest possible transformations it might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic carboxamides are influenced by their molecular structure. The paper on "Structure and Conformation of Solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide" provides an example of how X-ray analysis and molecular orbital methods can be used to study the conformation and properties of a solvated carboxamide . These techniques can be applied to "this compound" to predict its solubility, stability, and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- One-Pot Synthesis of Derivatives : A study by Alizadeh et al. (2008) detailed a method for synthesizing 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives, which are functionally similar to 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide. This involved reactions with N-alkyl-3-oxobutanamides and primary amines, highlighting the compound's utility in creating diverse derivatives (Alizadeh, Rezvanian, & Zhu, 2008).
Antibacterial Activity
- Potent Antibacterial Agents : A 2017 study demonstrated the antibacterial properties of pyrrole–2–carboxamide derivatives. Compounds like this compound were synthesized and showed significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential in antibacterial applications (Mane et al., 2017).
DNA Binding
- Minor Groove DNA Recognition : Swalley, Baird, and Dervan (1996) explored the use of polyamides like N-methylpyrrole-2-carboxamide for recognizing sequences in the minor groove of double-stranded DNA. Their research suggests that derivatives of this compound could potentially be tailored for specific DNA sequence recognition, useful in molecular biology and genetic engineering (Swalley, Baird, & Dervan, 1996).
Medicinal Chemistry
- Synthesis for Medicinal Applications : Pinna et al. (2002) synthesized various derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, structurally related to this compound, for potential medicinal applications. This indicates the relevance of such compounds in drug development, particularly for targeting specific receptors (Pinna et al., 2002).
Polymer Synthesis
- Polyamide Formation with Enhanced Solubility : More, Pasale, and Wadgaonkar (2010) synthesized aromatic polyamides containing structures similar to this compound. These polyamides showed enhanced solubility and could form flexible, transparent films, indicating potential applications in materials science (More, Pasale, & Wadgaonkar, 2010).
Eigenschaften
IUPAC Name |
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-10(8)12(16)9-6-11(13(14)17)15-7-9/h2-7,15H,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBGZYGBXMABPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)
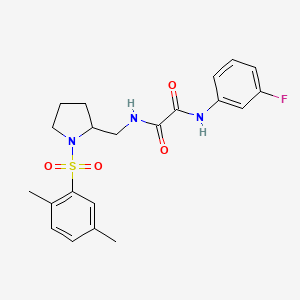



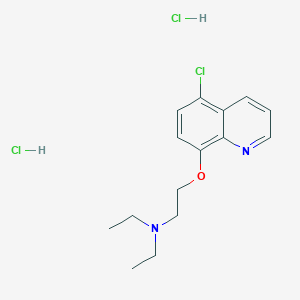
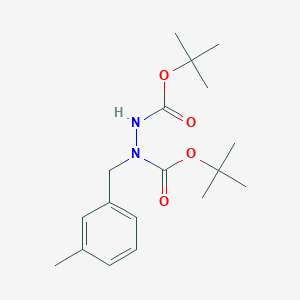
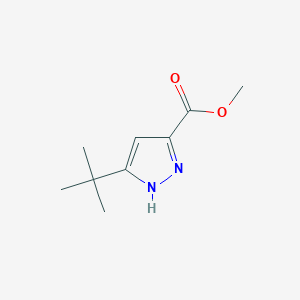

![N-(4-isopropylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3018559.png)
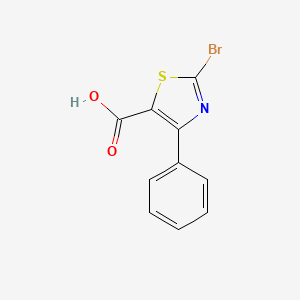

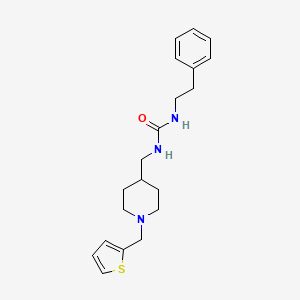
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)